3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone
Description
Structure
3D Structure
Properties
CAS No. |
86134-18-1 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)quinazolin-4-one |
InChI |
InChI=1S/C12H9N3O2/c1-8-6-11(17-14-8)15-7-13-10-5-3-2-4-9(10)12(15)16/h2-7H,1H3 |
InChI Key |
LTRHQEBFWROVEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)N2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Additives
-
Potassium iodide (KI) : Accelerates SN2 reactions in DMF (15% yield increase).
-
Zn powder : Facilitates selective reduction in dichloroquinazoline intermediates.
Challenges and Limitations
-
Low solubility : Brominated or iodinated quinazolinones require polar aprotic solvents (e.g., DMSO) for further functionalization.
-
Side reactions : Over-alkylation occurs at temperatures >80°C, necessitating precise control.
-
Environmental impact : Traditional methods use excess acetic anhydride, generating acidic waste.
Comparative Analysis of Synthetic Routes
Table 2: Yield and Scalability of Methods
| Method | Average Yield | Scalability | Environmental Impact |
|---|---|---|---|
| Stepwise cyclization | 68% | Moderate | High (toxic solvents) |
| One-pot synthesis | 72% | High | Moderate |
| Aqueous-phase synthesis | 91% | Industrial | Low |
The aqueous-phase method outperforms others in yield and sustainability but requires specialized equipment for large-scale acidification .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methylisoxazol-5-yl)quinazolin-4(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Inhibition of enzyme activity: By binding to the active site of the enzyme.
Modulation of receptor activity: By acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparison of Quinazolinone Derivatives
Key Structural Insights
- Isoxazole vs. However, UR-9825’s 7-chloro substituent enhances antifungal potency by increasing electrophilicity .
- Halogenation Effects: Bromine at position 6 (as in ) or chlorine at position 7 (as in ) improves anti-inflammatory and antifungal activities, respectively, by modulating electronic density and steric hindrance.
- Heterocyclic Moieties: Pyrazole () and isoxazole substituents introduce nitrogen-rich pharmacophores, favoring interactions with enzymatic active sites.
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-(3-Methyl-5-isoxazolyl)-4(3H)-quinazolinone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone core substituted with a 3-methyl-5-isoxazolyl group. Its molecular formula is . The unique structure allows for various interactions with biological targets, making it a promising candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Raji (Burkitt lymphoma) | 16-30 |
| K-562 (chronic myelogenous leukemia) | 18-32 |
| U937 (histiocytic lymphoma) | 20-35 |
These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis in malignant cells .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
In vitro studies have reported minimum inhibitory concentrations (MIC) that indicate potent antibacterial activity .
Anti-inflammatory Activity
Quinazolinones, including this compound, have been evaluated for anti-inflammatory effects. Experimental models using carrageenan-induced paw edema in rats showed that the compound significantly reduced inflammation compared to control groups. The anti-inflammatory activity was comparable to standard NSAIDs like indomethacin .
Case Studies and Research Findings
- Synergistic Effects : A study highlighted the synergy of this compound with piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA). This combination was found to enhance bactericidal activity through allosteric modulation of penicillin-binding proteins .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications on the quinazolinone core can significantly influence biological activity. For example, substituents at the N-1 position can enhance anticancer efficacy while maintaining low toxicity .
Q & A
Q. Basic Research Focus
- Antimicrobial : 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one derivatives show activity against Gram-positive bacteria (e.g., S. aureus), likely via membrane disruption .
- Anti-inflammatory : COX-II inhibition observed in 3-substituted quinazolinones, with IC₅₀ values comparable to diclofenac .
- Anti-endotoxic : Structural analogs (e.g., 3-(2-carboxyphenyl)-4(3H)-quinazolinone) inhibit LPS-induced TNF-α and NO overproduction .
Screening Protocols : Use agar diffusion for antimicrobial assays and ELISA for cytokine profiling .
How can reaction conditions be optimized to improve yields of 3-substituted quinazolinone derivatives?
Q. Advanced Research Focus
- Catalyst screening : CuI in acetonitrile with TBHP enhances oxidative coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve nucleophilic substitution rates .
- Temperature control : Reflux (70–80°C) minimizes side reactions during cyclization .
Case Study : Optimized synthesis of 5(2-(iodomethyl)-3-phenylquinazolin-4(3H)-one) achieved 89% yield via CuI/TBHP at 70°C .
What in silico approaches predict the bioactivity of this compound?
Q. Advanced Research Focus
- Molecular similarity analysis : Tanimoto coefficients (e.g., 0.7747 vs. apo protein) identify potential targets like SPG7 or inflammatory mediators .
- Docking studies : Quinazolinone derivatives show high binding affinity to COX-II (ΔG < -8 kcal/mol) due to hydrophobic interactions with active-site residues .
Tools : Use AutoDock Vina for docking and SwissADME for pharmacokinetic profiling.
How do substituents on the quinazolinone core affect biological activity?
Q. Advanced Research Focus
- Electron-withdrawing groups (EWGs) : Iodo or nitro substituents at C6 enhance antimicrobial activity by increasing electrophilicity .
- Bulky substituents : 3-Methyl-5-isoxazolyl groups improve metabolic stability and target selectivity (e.g., SPG7 inhibition) .
- Hydrophobic moieties : Aromatic rings at C3 (e.g., p-chlorophenyl) boost anti-inflammatory efficacy via π-π stacking .
SAR Insight : Derivatives with 2,7-dimethyl substitution (C14H13N3O2) exhibit balanced lipophilicity (LogP ~2.5) for blood-brain barrier penetration .
What is the proposed mechanism of action for its anti-inflammatory effects?
Q. Advanced Research Focus
- COX-II inhibition : Competitive binding to the arachidonic acid pocket, reducing prostaglandin E₂ synthesis .
- Cytokine modulation : Downregulation of NF-κB signaling, decreasing TNF-α and IL-6 production in LPS-activated macrophages .
- ROS scavenging : Quinazolinone derivatives mitigate oxidative stress via Nrf2 pathway activation .
Experimental Validation : Use LPS-challenged murine models and Western blotting for NF-κB/p65 analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
